(1-Fluorocyclohexyl)methanol
Overview
Description
(1-Fluorocyclohexyl)methanol is an organic compound with the molecular formula C7H13FO and a molecular weight of 132.18 g/mol . This compound is characterized by a cyclohexane ring substituted with a fluorine atom and a hydroxymethyl group. It is commonly used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One commonly used method for preparing (1-Fluorocyclohexyl)methanol involves the reaction of trifluoromethylbenzene with cyclohexene, followed by the addition of methanol in a reduction reaction . Another synthetic route involves the use of cyclohexaneacetonitrile and 1-fluoro-alpha-hydroxy compounds . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the methods used in laboratory synthesis can be scaled up for industrial applications, with adjustments made to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Fluorocyclohexyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexylmethanol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include cyclohexylmethanol, cyclohexanecarboxylic acid, and various substituted cyclohexyl derivatives.
Scientific Research Applications
(1-Fluorocyclohexyl)methanol is used in a variety of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacokinetics.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Fluorocyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The fluorine atom can influence the compound’s reactivity and stability, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-Fluorocyclohexyl)methanol include:
- Cyclohexylmethanol
- 1-Fluorocyclohexane
- Cyclohexanemethanol, 1-fluoro-
Uniqueness
What sets this compound apart from these similar compounds is the presence of both a fluorine atom and a hydroxymethyl group on the cyclohexane ring. This unique combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(1-fluorocyclohexyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO/c8-7(6-9)4-2-1-3-5-7/h9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRVUZYFZVVVBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592950 | |
Record name | (1-Fluorocyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117169-30-9 | |
Record name | (1-Fluorocyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-fluorocyclohexyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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